5,7-Dimethyl-2-(pyridin-2-yl)indoline

Description

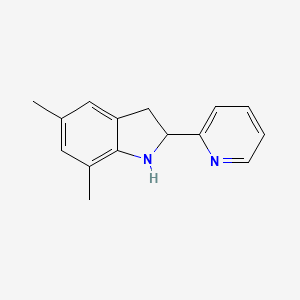

5,7-Dimethyl-2-(pyridin-2-yl)indoline is a substituted indoline derivative featuring methyl groups at the 5- and 7-positions and a pyridin-2-yl moiety at the 2-position. Indoline scaffolds are widely explored in medicinal and materials chemistry due to their versatility in molecular interactions.

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5,7-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-10-7-11(2)15-12(8-10)9-14(17-15)13-5-3-4-6-16-13/h3-8,14,17H,9H2,1-2H3 |

InChI Key |

PHDPLAHPAJRONU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(N2)C3=CC=CC=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the construction of the pyridine ring on the indole nucleus through various cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives.

Scientific Research Applications

5,7-Dimethyl-2-(pyridin-2-yl)indoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Studies have shown its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: It is being investigated for its therapeutic potential in treating various diseases.

Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with 5-O-Substituted Indole Derivatives

Structural Differences: describes 5-O-substituted indole derivatives (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl seco-cyclopropylindoles) with cytotoxic activity against cancer cell lines. In contrast, 5,7-dimethyl-2-(pyridin-2-yl)indoline lacks oxygen-linked substituents, instead featuring non-polar methyl groups. Activity Implications: Polar sulfonyl groups in compounds enhance solubility and target binding, yielding cytotoxicity comparable to doxorubicin .

Comparison with 5-(3,5-Dimethylisoxazol-4-yl)indoline-2-one

Structural Differences: The compound in substitutes position 5 with a dimethylisoxazole and position 2 with a ketone. The target compound replaces these with methyl groups (5,7-positions) and a pyridyl group (2-position). Functional Impact: The isoxazole and ketone in contribute to BET bromodomain inhibition, critical for anticancer activity .

Comparison with Indoline Dyes for DSSCs

Structural Differences : Indoline dyes () often include electron-withdrawing anchoring groups (e.g., carboxylic acid) for charge transfer in dye-sensitized solar cells. The target compound’s pyridyl group is less electron-deficient, which may reduce light-harvesting efficiency.

Electronic Properties : TD-DFT studies in highlight how substituents modulate excited-state properties . The pyridyl group in the target compound may alter electron injection dynamics compared to traditional dyes, warranting further photophysical characterization.

Comparison with Indolin-2-one Derivatives

Physicochemical Properties : Indolin-2-one () has a lower molecular weight (133.15 g/mol) and logP (1.23) due to its simpler structure . The target compound’s additional methyl and pyridyl groups increase molecular weight (C₁₅H₁₆N₂, ~224.31 g/mol) and hydrophobicity (predicted higher logP), impacting solubility and bioavailability.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Anticancer Potential: While 5-O-sulfonyl indoles () and isoxazole-substituted indolines () show validated activity, the target compound’s pyridyl and methyl groups may require structural optimization for similar efficacy.

- Material Science Applications : Compared to indoline dyes (), the pyridyl group’s electronic effects necessitate experimental verification for photovoltaic use.

- Physicochemical Trade-offs : The dimethyl groups enhance hydrophobicity, which may benefit blood-brain barrier penetration but hinder aqueous solubility .

Biological Activity

5,7-Dimethyl-2-(pyridin-2-yl)indoline is a compound of significant interest due to its potential biological activities. This article delves into its structure, synthesis, and various biological effects, supported by recent research findings and data tables.

Structural Characteristics

The compound features a unique structure characterized by an indoline moiety substituted with methyl groups at positions 5 and 7 and a pyridine ring at position 2. This configuration enhances its solubility and bioactivity, making it a candidate for therapeutic applications.

Synthesis Methods

Various methods have been developed for synthesizing this compound. The most common approaches involve:

- Condensation Reactions : Combining indole derivatives with pyridine compounds.

- Oxidation Processes : Converting indoline structures to indole derivatives, which are known for their diverse biological activities.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial and antiviral properties. For instance, studies have shown that pyridine-containing compounds can interact significantly with biological targets such as enzymes and receptors, suggesting potential therapeutic applications against various pathogens .

Inhibition of Toll-like Receptors

A study on related compounds demonstrated their capability to act as dual antagonists of Toll-like receptors (TLR7 and TLR8). These receptors play crucial roles in the immune response. The compound exhibited potent inhibitory activity in cellular assays, with an IC50 value in the low nanomolar range, indicating strong efficacy .

Case Studies

- Anticancer Activity : In vitro studies have shown that indole derivatives can inhibit cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). For example, one derivative demonstrated an IC50 value of 314 nM against MCT1-expressing cell lines, suggesting potential for further development as an anticancer agent .

- Inflammation Inhibition : Indole derivatives have also been evaluated for anti-inflammatory properties. Compounds were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages .

Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylindole | Methyl group on the indole ring | Antimicrobial |

| 6-Methoxyindole | Methoxy group on the indole ring | Anticancer |

| 1-(Pyridin-2-yl)-1H-indole | Pyridine substituted at position 1 | Antiviral |

| 3-Pyridylindole | Pyridine ring fused with indole | Antibacterial |

| This compound | Indoline with methyl and pyridine substitutions | Potential anticancer and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.